molecular formula C16H22N4O2 B8458342 tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate

Cat. No.: B8458342
M. Wt: 302.37 g/mol
InChI Key: KJMQCIHYGZWPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate is a synthetic organic compound with the molecular formula C16H21N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a carbamate group, which is an ester of carbamic acid.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl N-[2-[(3-aminoquinolin-4-yl)amino]ethyl]carbamate

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-8-18-14-11-6-4-5-7-13(11)20-10-12(14)17/h4-7,10H,8-9,17H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

KJMQCIHYGZWPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=NC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate typically involves multiple steps. One common synthetic route starts with the preparation of 3-aminoquinoline, which is then reacted with tert-butyl 2-bromoethylcarbamate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are used in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of bases such as K2CO3 or NaH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-aminoquinolin-4-yl)amino]ethylcarbamate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(2-aminoquinolin-4-yl)oxy]ethylcarbamate
  • Tert-butyl 2-[(2-imino-1,2-dihydroquinolin-4-yl)oxy]ethylcarbamate
  • Tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate

Uniqueness

tert-Butyl 2-(3-aminoquinolin-4-ylamino)ethylcarbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.